molecular formula C19H21ClFN3O3S B5383352 N-[(4-CHLOROPHENYL)METHYL]-2-[4-(4-FLUOROBENZENESULFONYL)PIPERAZIN-1-YL]ACETAMIDE

N-[(4-CHLOROPHENYL)METHYL]-2-[4-(4-FLUOROBENZENESULFONYL)PIPERAZIN-1-YL]ACETAMIDE

Cat. No.: B5383352
M. Wt: 425.9 g/mol
InChI Key: BPSRGDSCZRWONB-UHFFFAOYSA-N
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Description

N-[(4-CHLOROPHENYL)METHYL]-2-[4-(4-FLUOROBENZENESULFONYL)PIPERAZIN-1-YL]ACETAMIDE is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperazine ring, a sulfonyl group, and aromatic rings with chlorine and fluorine substituents. These structural features contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-CHLOROPHENYL)METHYL]-2-[4-(4-FLUOROBENZENESULFONYL)PIPERAZIN-1-YL]ACETAMIDE typically involves multiple steps. One common approach is the reaction of 4-chlorobenzylamine with 4-fluorobenzenesulfonyl chloride to form an intermediate sulfonamide. This intermediate is then reacted with piperazine and acetic anhydride to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are typically carried out under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(4-CHLOROPHENYL)METHYL]-2-[4-(4-FLUOROBENZENESULFONYL)PIPERAZIN-1-YL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially at the positions ortho and para to the chlorine and fluorine substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N-[(4-CHLOROPHENYL)METHYL]-2-[4-(4-FLUOROBENZENESULFONYL)PIPERAZIN-1-YL]ACETAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-2-[4-(4-FLUOROBENZENESULFONYL)PIPERAZIN-1-YL]ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The presence of the piperazine ring and sulfonyl group is crucial for its binding affinity and specificity .

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClFN3O3S/c20-16-3-1-15(2-4-16)13-22-19(25)14-23-9-11-24(12-10-23)28(26,27)18-7-5-17(21)6-8-18/h1-8H,9-14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPSRGDSCZRWONB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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